molecular formula C13H18N2O B11811456 1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone

1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone

Cat. No.: B11811456
M. Wt: 218.29 g/mol
InChI Key: KPVFITOGRHIKDO-UHFFFAOYSA-N
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Description

1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

The synthesis of 1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 2-methylpyridine with piperidine under specific conditions to form the desired product. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-(2-methylpyridin-4-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10-9-12(6-7-14-10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

KPVFITOGRHIKDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCCN2C(=O)C

Origin of Product

United States

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